3-Aminopropyl dihydrogen phosphate
Overview
Description
3-Aminopropyl dihydrogen phosphate is an organic compound with the molecular formula C3H10NO4P. It is also known by other names such as 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) and 3-Aminopropyl monophosphate . This compound is characterized by the presence of an amino group (-NH2) and a phosphate group (-PO4H2) attached to a three-carbon propyl chain. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
3-Aminopropyl dihydrogen phosphate finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Safety and Hazards
Mechanism of Action
Target of Action
3-Aminopropyl dihydrogen phosphate (3-APPA) is primarily used in the field of cosmetics, particularly in anti-aging products . The primary targets of 3-APPA are fibroblasts, which are a type of cell that synthesizes the extracellular matrix and collagen, the structural framework for human tissues .
Mode of Action
3-APPA interacts with its targets, the fibroblasts, by stimulating their proliferation . This interaction results in an enhanced synthesis of collagen, a key protein that provides structure to the skin and contributes to its elasticity and strength .
Biochemical Pathways
It is known that 3-appa plays a role in the collagen synthesis pathway within fibroblasts . By stimulating fibroblasts, 3-APPA promotes the production of collagen, thereby contributing to the structural integrity of the skin .
Result of Action
The result of 3-APPA’s action is an increase in collagen synthesis, leading to improved skin structure and a reduction in the appearance of wrinkles . This makes 3-APPA a potent ingredient in anti-aging skincare products .
Biochemical Analysis
Cellular Effects
It has been shown that similar phosphate compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phosphate compounds typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found that the effects of the coupling agent were controlled by its chemical structure .
Metabolic Pathways
Phosphate compounds are generally involved in a wide range of metabolic pathways, interacting with various enzymes and cofactors .
Subcellular Localization
The localization of similar compounds can be influenced by various factors, including targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl dihydrogen phosphate typically involves the phosphorylation of 3-amino-1-propanol. One common method includes the cyclization of 3-amino-1-propanol into a 6-membered 2,6-oxaza-phosphoryl ring in the presence of phosphorous oxychloride and an organic base. The subsequent ring-opening hydrolysis and crystallization afford the highly purified product in a high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the concentration of reactants to ensure high yield and purity. The use of advanced crystallization techniques helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phosphite derivatives, and various substituted amino compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyl monophosphate
- 3-Aminopropylphosphate
- 3-Azanylpropyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, 3-Aminopropyl dihydrogen phosphate is unique due to its specific combination of an amino group and a phosphate group on a propyl chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in scientific research and industry .
Properties
IUPAC Name |
3-aminopropyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQZVISZELWDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147910 | |
Record name | Aminopropyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-28-9 | |
Record name | 1-Propanol, 3-amino-, 1-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopropyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopropyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOPROPYL DIHYDROGEN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5J0Q2CM4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-APPA exert its potential anti-aging effects on the skin?
A1: Research suggests that 3-APPA may stimulate the proliferation of fibroblasts, the cells responsible for producing collagen and elastin, which provide structural support to the skin []. In both linear and 3D collagen matrix cultures, 3-APPA was observed to enhance collagen synthesis []. This increased collagen production could potentially contribute to a reduction in skin wrinkles, a common sign of aging.
Q2: What is the synthesis process for 3-APPA and what are its advantages?
A2: The novel synthesis of 3-APPA involves a two-step process []:
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